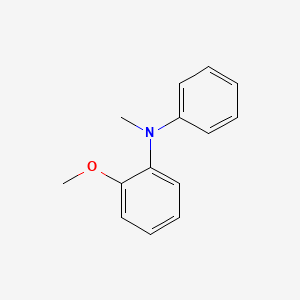

2-methoxy-N-methyl-N-phenylaniline

CAS No.: 263917-74-4

Cat. No.: VC3794990

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263917-74-4 |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 2-methoxy-N-methyl-N-phenylaniline |

| Standard InChI | InChI=1S/C14H15NO/c1-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)16-2/h3-11H,1-2H3 |

| Standard InChI Key | VFNMUKURWPRPRQ-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2OC |

| Canonical SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methoxy-N-methyl-N-phenylaniline belongs to the class of diarylamines, where the nitrogen atom is bonded to both a methyl group and a phenyl ring. The methoxy group at the 2-position introduces steric and electronic effects that influence reactivity. The molecular formula (C₁₄H₁₅NO) corresponds to a molecular weight of 213.27 g/mol, with a calculated LogP of ~3.42, indicating moderate lipophilicity .

Table 1: Key Identifiers and Physicochemical Properties

Spectroscopic Characterization

While direct spectral data for 2-methoxy-N-methyl-N-phenylaniline is unavailable, its analogs exhibit characteristic NMR and MS patterns. For example, 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1) shows a singlet for the methoxy group at δ 3.8 ppm in ¹H NMR and a molecular ion peak at m/z 213 in MS . These features are expected to align closely with the title compound.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is likely synthesized via N-alkylation of 2-methoxyaniline. A plausible route involves reacting 2-methoxyaniline with methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF:

This method mirrors the synthesis of 2-methyl-N-phenylaniline, where palladium-catalyzed C–N coupling achieves yields up to 17% under optimized conditions.

Industrial Manufacturing

Continuous flow reactors are preferred for scaling production, enhancing yield and purity. Solvent selection (e.g., toluene or ethanol) and catalyst recycling are critical for cost-effective and sustainable processes.

| Hazard Class | Category | GHS Code |

|---|---|---|

| Acute Oral Toxicity | Harmful (H302) | 4 |

| Skin Irritation | Irritant (H315) | 2 |

| Eye Irritation | Serious (H319) | 2A |

| Respiratory Irritation | STOT SE 3 (H335) | 3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume